molecular formula C12H22N2O B3886045 N-cyclopentyl-1-methyl-4-piperidinecarboxamide

N-cyclopentyl-1-methyl-4-piperidinecarboxamide

Cat. No.: B3886045
M. Wt: 210.32 g/mol
InChI Key: DFENARNZPQVPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-methyl-4-piperidinecarboxamide (also known as CPP-109) is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and is structurally similar to another compound called vigabatrin. CPP-109 has been shown to have promising effects in treating various neurological disorders, including addiction and epilepsy.

Mechanism of Action

CPP-109 works by inhibiting the enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and reducing excitability. By inhibiting GABA-AT, CPP-109 increases GABA levels in the brain, leading to decreased dopamine levels and reduced pleasurable effects of addictive substances. This, in turn, can help individuals overcome their addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to have several biochemical and physiological effects, including increased GABA levels in the brain, decreased dopamine levels, and reduced pleasurable effects of addictive substances. It has also been shown to reduce seizure activity in individuals with epilepsy by increasing GABA levels in the brain. However, the long-term effects of CPP-109 on the brain and other organs are not yet fully understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of CPP-109 in lab experiments is its ability to inhibit GABA-AT and increase GABA levels in the brain, making it a useful tool for studying the role of GABA in various neurological disorders. However, its toxicity and complex synthesis process can make it challenging to work with in the lab. Additionally, its effects on the brain and other organs are not yet fully understood, making it important to use caution when working with CPP-109 in lab experiments.

Future Directions

There are several future directions for research on CPP-109, including further studies on its potential therapeutic applications in addiction and epilepsy. Additionally, research is needed to better understand the long-term effects of CPP-109 on the brain and other organs, as well as its potential for use in other neurological disorders. Finally, the development of safer and more efficient synthesis methods for CPP-109 could improve its accessibility and use in scientific research.
In conclusion, N-cyclopentyl-1-methyl-4-piperidinecarboxamide (CPP-109) is a promising chemical compound with potential therapeutic applications in addiction and epilepsy. Its ability to inhibit GABA-AT and increase GABA levels in the brain makes it a useful tool for studying the role of GABA in various neurological disorders. However, further research is needed to better understand its long-term effects and potential for use in other neurological disorders.

Scientific Research Applications

CPP-109 has shown promise in treating addiction to various substances, including cocaine, alcohol, and nicotine. It works by inhibiting the enzyme responsible for breaking down GABA in the brain, leading to increased GABA levels and decreased dopamine levels. This, in turn, reduces the pleasurable effects of addictive substances and can help individuals overcome their addiction. CPP-109 has also shown potential in treating epilepsy by increasing GABA levels in the brain and reducing seizure activity.

Properties

IUPAC Name

N-cyclopentyl-1-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-14-8-6-10(7-9-14)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENARNZPQVPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-1-methyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-1-methyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-1-methyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-1-methyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-1-methyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-1-methyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.